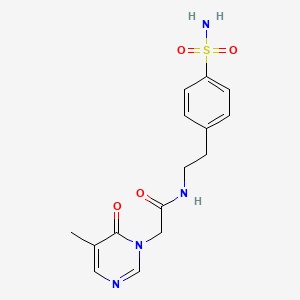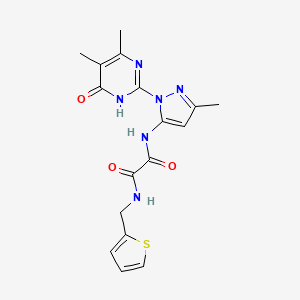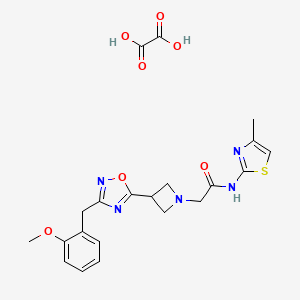![molecular formula C17H18N4O2S B2493288 1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 852168-72-0](/img/structure/B2493288.png)
1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivatives are significant in the field of medicinal and organic chemistry due to their wide range of biological activities and applications in drug development. The synthesis and characterization of these compounds involve complex reactions aiming at introducing various functional groups to achieve desired chemical and physical properties.
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives often involves condensation reactions. For instance, Dabiri et al. (2007) detailed a novel, efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives under microwave-assisted conditions, achieving high yields through the condensation of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, aldehydes, and urea (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Molecular Structure Analysis
The analysis of the molecular structure of pyrimidine derivatives reveals detailed insights into their chemical behavior. For instance, Trilleras et al. (2009) reported on the molecular and crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, demonstrating how molecular interactions influence the overall crystal packing (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives are diverse and can lead to a wide range of compounds with varied properties. For example, Barany et al. (2005) discussed the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines, highlighting their utility as amino protecting groups and sulfurization reagents (Barany, Hammer, Merrifield, & Barany, 2005).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and crystallinity, are crucial for their practical applications. Jatczak et al. (2014) explored the structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and reported a significant variation in biopharmaceutical properties, including solubility and permeability coefficients (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity and stability, are influenced by their functional groups and molecular structure. Sharma et al. (2004) synthesized pyrimido[4,5-d]pyrimidine-2,5-dione derivatives and conducted a quantitative structure-activity relationship (QSAR) study to explore their antimicrobial activities, demonstrating the correlation between chemical structure and biological activity (Sharma, Rane, & Gurram, 2004).
Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine derivatives, including structures similar to "1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione," are subjects of extensive research for their diverse chemical properties and synthetic applications. For example, the efficient synthesis of dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane showcases the chemical versatility of sulfur-containing pyrimidine derivatives for use in peptide and glycopeptide construction as well as masked isocyanates and sulfurization agents (Barany et al., 2005). Furthermore, microwave-assisted synthesis techniques have been developed for pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, highlighting modern approaches to enhance the efficiency of producing these compounds (Dabiri et al., 2007).
Supramolecular Chemistry
Pyrimidine derivatives also play a crucial role in the development of hydrogen-bonded supramolecular assemblies. The study of dihydropyrimidine-2,4-(1H,3H)-dione functionality in co-crystallization with crown ethers exemplifies the potential of these compounds in forming complex structures with extensive hydrogen bonding, leading to novel supramolecular architectures (Fonari et al., 2004).
Antimicrobial and Antifungal Activities
The synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and their evaluation for antibacterial and antifungal activities highlight the therapeutic potential of pyrimidine derivatives. Some compounds in this class have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as leads for developing new antimicrobial agents (Aksinenko et al., 2016).
Inhibition of Biological Targets
Pyrimidine derivatives are explored for their inhibitory effects on various biological enzymes, such as dihydrouracil dehydrogenase and uridine phosphorylase. The exploration of phenylselenenyl- and phenylthio-substituted pyrimidines demonstrates the breadth of pyrimidine chemistry in medicinal applications, offering insights into the development of enzyme inhibitors with potential therapeutic benefits (Goudgaon et al., 1993).
Mechanism of Action
Based on the structural similarity to pyrimidopyrimidines , it’s possible that this compound could exhibit a broad spectrum of biological activity. Pyrimidopyrimidines are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties . Some derivatives have been identified as inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
properties
IUPAC Name |
1,3,7-trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10-5-7-12(8-6-10)9-24-15-13-14(18-11(2)19-15)20(3)17(23)21(4)16(13)22/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRRETYTCHQKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)
![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)
![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)
![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)


![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

